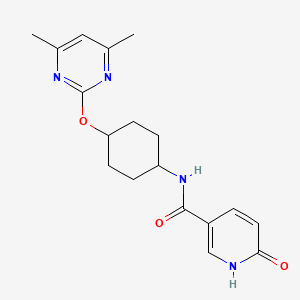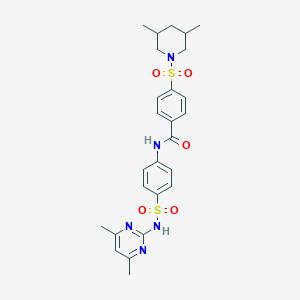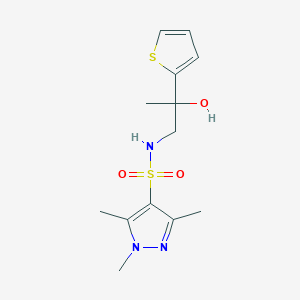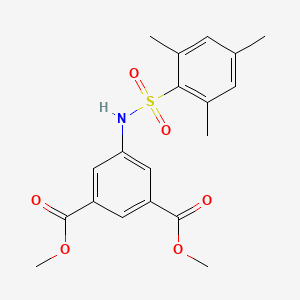![molecular formula C20H17F3N2O2 B2910529 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide CAS No. 898411-82-0](/img/structure/B2910529.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure, belonging to the family of quinoline derivatives. This compound exhibits a broad range of biological activities, making it a subject of interest in various fields including medicinal chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide typically involves multi-step procedures. The key steps include:
Formation of the hexahydropyrido[3,2,1-ij]quinolin ring structure through a cyclization reaction.
Introduction of the trifluoromethyl group onto the benzamide moiety via nucleophilic substitution.
Coupling of the two intermediates under controlled conditions to form the final compound.
Commonly used reagents include trifluoromethylating agents, strong bases for deprotonation, and catalysts to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the hexahydropyridoquinoline structure.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles such as amines, and bases.
Major Products Formed
Depending on the reaction type, the products can range from modified benzamide derivatives to fully reduced or oxidized quinoline structures. These products often possess different biological activities.
科学的研究の応用
In Chemistry
The compound's versatile reactivity makes it useful as a building block for more complex molecules. Researchers leverage its structure to develop new materials with specific properties.
In Biology
Biologically, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is studied for its potential as an enzyme inhibitor, affecting various biochemical pathways. Its structural complexity allows it to interact with multiple biological targets.
In Medicine
Medicinally, this compound shows promise as an anticancer agent, given its ability to interfere with cell proliferation. It is also explored for its potential in treating neurological disorders due to its effects on neurotransmitter pathways.
In Industry
Industrially, the compound's robust chemical structure lends itself to applications in the synthesis of polymers and other high-performance materials. It can also be used in the development of specialty chemicals for various applications.
作用機序
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide exerts its effects through several mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can block their activity, leading to altered cellular functions.
Receptor Modulation: : It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
類似化合物との比較
Compared to other quinoline derivatives, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its biological activity and metabolic stability. Similar compounds include:
Chloroquine: : A well-known antimalarial drug that also features a quinoline core.
Quinoline-3-carboxamide: : Another derivative with potential anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and overall biological activities.
Feel free to ask me for more details or if there's anything else you'd like to know!
特性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-6-2-1-5-15(16)19(27)24-14-10-12-4-3-9-25-17(26)8-7-13(11-14)18(12)25/h1-2,5-6,10-11H,3-4,7-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSGVBFVZJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide](/img/structure/B2910447.png)
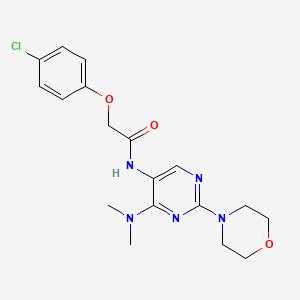
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910449.png)
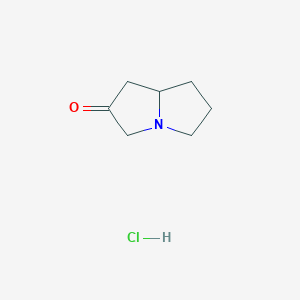
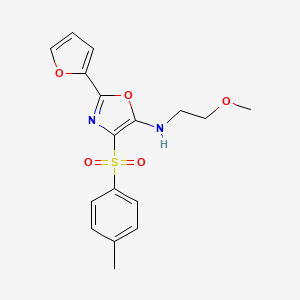
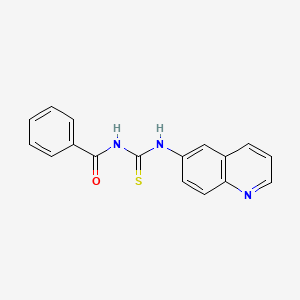

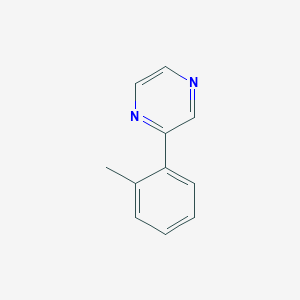
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)
